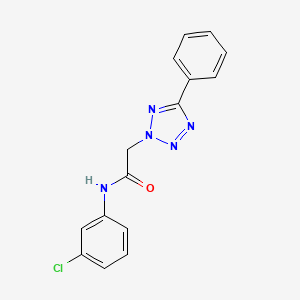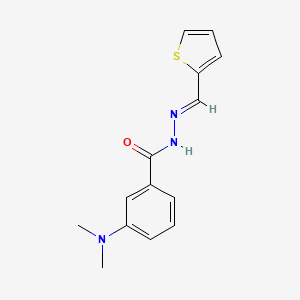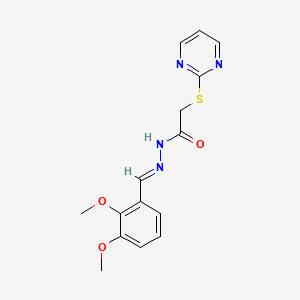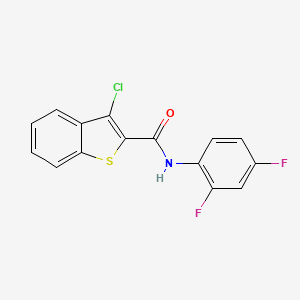
4-(4-methylphenyl)-2(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolinones are a class of organic compounds with a quinazoline core structure. They are known for their wide range of biological activities and are used in the development of various pharmaceuticals . The “4-(4-methylphenyl)-2(1H)-quinazolinone” you mentioned likely has a quinazolinone core with a 4-methylphenyl group attached.
Molecular Structure Analysis
Quinazolinones have a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a heterocycle containing two nitrogen atoms . The 4-methylphenyl group would likely be attached to the fourth carbon of the quinazolinone core.Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions “4-(4-methylphenyl)-2(1H)-quinazolinone” can undergo would depend on its exact structure and the reaction conditions.科学的研究の応用
Pharmaceutical Research: Antileishmanial and Antimalarial Activities
Quinazolinone derivatives, including 4-(4-methylphenyl)-1~{H}-quinazolin-2-one, have been explored for their potential in treating tropical diseases such as leishmaniasis and malaria. These compounds have shown promising results in inhibiting the growth of pathogens responsible for these diseases . The antileishmanial and antimalarial evaluations of these derivatives are crucial in the development of new therapeutic agents.
Organic Synthesis: Intermediate for Heterocyclic Compounds
In organic chemistry, 4-(4-methylphenyl)-1~{H}-quinazolin-2-one serves as a valuable intermediate for the synthesis of various heterocyclic compounds. Its reactivity allows for the creation of a wide range of derivatives with potential applications in medicinal chemistry and material science .
Material Science: Optical and Spectral Studies
The compound’s unique structural features make it suitable for optical and spectral studies in material science. Researchers have utilized it to understand the properties of semiorganic single crystals, which are important in the development of optical devices .
Chemical Properties and Synthesis
The chemical and physical properties of quinazolinone derivatives are of significant interest. Studies on 4-(4-methylphenyl)-1~{H}-quinazolin-2-one have contributed to a better understanding of its solubility, melting points, and structural characteristics, which are essential for its application in synthesis and formulation .
Biological Properties: Analgesic and Anti-inflammatory Activities
Quinazolinone derivatives are known for their analgesic and anti-inflammatory properties. Research into 4-(4-methylphenyl)-1~{H}-quinazolin-2-one could lead to the development of new pain relief medications and anti-inflammatory drugs .
Pharmacokinetics and Pharmacodynamics
The study of the pharmacokinetics and pharmacodynamics of quinazolinone derivatives is vital for understanding how these compounds interact with biological systems. This research can inform dosage, efficacy, and safety profiles for potential pharmaceutical applications .
作用機序
Target of Action
The primary targets of 4-(4-methylphenyl)-1~{H}-quinazolin-2-one are currently under investigation .
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes
Biochemical Pathways
The compound is likely to influence multiple pathways due to its potential interactions with various targets . More research is needed to identify these pathways and understand their downstream effects.
Result of Action
It is believed to cause changes in cellular processes, but the specific effects are still under investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-methylphenyl)-1~{H}-quinazolin-2-one. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-methylphenyl)-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)16-15(18)17-14/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCDEMFDWKLSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665190 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-p-Tolyl-quinazolin-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5527005.png)
![1-[4-(2-propyn-1-yloxy)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5527007.png)
![4-[3-(2-furyl)-3-phenylpropanoyl]morpholine](/img/structure/B5527015.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B5527052.png)
![N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5527063.png)

phosphinic acid](/img/structure/B5527072.png)
![5-methyl-4-{[(2-methyl-1H-benzimidazol-6-yl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5527073.png)